molecular formula C14H14Br2N6O B10936889 6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10936889
M. Wt: 442.11 g/mol
InChI Key: DWECACWYILMZDQ-UHFFFAOYSA-N
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Description

6-BROMO-N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and the pyrazole ring structure contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-BROMO-N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Coupling reactions: The pyrazole derivative is then coupled with a pyrazolopyrimidine precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing bromine.

    Substitution: Formation of substituted derivatives with new functional groups replacing bromine.

Scientific Research Applications

6-BROMO-N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Chemical Biology: Employed in the development of chemical probes for target identification and validation.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and pyrazole ring facilitate binding to these targets, leading to modulation of their activity. This can result in inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    Pyrazolopyrimidine derivatives: Compounds with similar core structures but different substituents.

    Brominated heterocycles: Compounds containing bromine atoms and heterocyclic rings.

Uniqueness: 6-BROMO-N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple bromine atoms, which enhance its reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H14Br2N6O

Molecular Weight

442.11 g/mol

IUPAC Name

6-bromo-N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H14Br2N6O/c1-3-21-7-10(16)12(18-21)8-20(2)14(23)11-4-13-17-5-9(15)6-22(13)19-11/h4-7H,3,8H2,1-2H3

InChI Key

DWECACWYILMZDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)CN(C)C(=O)C2=NN3C=C(C=NC3=C2)Br)Br

Origin of Product

United States

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